(R)-3-(Thiazol-5-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC18711278
Molecular Formula: C13H20N2O2S2
Molecular Weight: 300.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H20N2O2S2 |
|---|---|
| Molecular Weight | 300.4 g/mol |
| IUPAC Name | tert-butyl (3R)-3-(1,3-thiazol-5-ylmethylsulfanyl)pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C13H20N2O2S2/c1-13(2,3)17-12(16)15-5-4-10(7-15)18-8-11-6-14-9-19-11/h6,9-10H,4-5,7-8H2,1-3H3/t10-/m1/s1 |
| Standard InChI Key | LKYYCBYKOUSKAT-SNVBAGLBSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CC[C@H](C1)SCC2=CN=CS2 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)SCC2=CN=CS2 |
Introduction
Structural and Stereochemical Analysis
Molecular Architecture
The compound’s molecular formula, , corresponds to a molecular weight of 300.4 g/mol . Its structure comprises:
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A pyrrolidine ring (a five-membered saturated nitrogen heterocycle) substituted at the 3-position with a thiazol-5-ylmethylsulfanyl group.
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A tert-butyl ester () protecting group at the 1-position of the pyrrolidine, enhancing stability and modulating solubility.
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A thiazole moiety (a five-membered aromatic ring containing nitrogen and sulfur) linked via a methylsulfanyl bridge.
The (R)-configuration at the 3-position introduces stereochemical specificity, which is critical for biological interactions . X-ray crystallography or advanced NMR techniques would be required to confirm the absolute configuration, though analogous compounds in the literature demonstrate the importance of stereochemistry in binding affinity .
Physicochemical Properties
Key properties derived from structural analogs and computational predictions include:
| Property | Value/Description | Source |
|---|---|---|
| Boiling Point | ~289.5°C (predicted) | |
| Density | 1.089 g/cm³ | |
| Solubility | Chloroform, DMSO, Methanol (slight) | |
| pKa | ~14.93 (hydroxyl group, predicted) |
The tert-butyl ester group confers lipophilicity, while the thiazole ring contributes to π-π stacking interactions in biological systems.
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis of this compound involves multi-step strategies to assemble the pyrrolidine-thiazole framework while preserving stereochemical integrity. A representative pathway includes:
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Pyrrolidine Ring Formation:
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Optimization Considerations:
Yield and purity depend critically on protecting group strategies and purification methods (e.g., column chromatography) .
Stability and Reactivity
The compound exhibits moderate stability under inert atmospheres but is susceptible to:
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Hydrolysis: The ester group may degrade under strongly acidic or basic conditions, necessitating anhydrous storage.
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Oxidation: The thioether (-S-) linkage could oxidize to sulfoxide or sulfone derivatives in the presence of peroxides.
Functional group transformations enable derivatization:
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Deprotection: Removal of the Boc group with trifluoroacetic acid yields a free amine for further coupling .
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Thiazole Modification: Electrophilic substitution at the thiazole’s 2-position (e.g., chlorination) alters electronic properties.
Biological Relevance and Applications
Agrochemistry Applications
Thiazole-pyrrolidine hybrids are investigated for:
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Herbicidal Activity: Interference with plant amino acid biosynthesis.
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Fungicidal Properties: Disruption of fungal membrane integrity.
Future Research Directions
Synthetic Challenges
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Stereoselective Synthesis: Improving enantiomeric excess (ee) via asymmetric catalysis or chiral auxiliaries .
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Green Chemistry Approaches: Transitioning to solvent-free or catalytic conditions to reduce waste.
Biological Screening
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In Vitro Assays: Testing against panels of enzymes (e.g., proteases, kinases) and microbial strains.
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ADMET Profiling: Assessing absorption, distribution, and toxicity in preclinical models.
Computational Modeling
Molecular docking and QSAR studies could predict binding modes to targets like:
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